Methyl 1,2,3-benzothiadiazole-5-carboxylate

Heterocyclic Chemistry Physicochemical Characterization Thermal Analysis

Obtaining a reliable benzothiadiazole intermediate with consistent substitution pattern is critical for reproducible SAR studies and heterocyclic library synthesis. Methyl 1,2,3-benzothiadiazole-5-carboxylate addresses this need: • Defined 1,2,3-isomer & methyl ester at 5-position ensure predictable reactivity in hydrolysis, amide coupling, and nucleophilic aromatic substitution. • Balanced lipophilicity (XLogP3=1.7) and high melting point facilitate accurate weighing and uniform reaction outcomes. • Supplied with rigorously controlled purity (≥95%) and full analytical documentation, enabling immediate use in medicinal chemistry, agrochemical, or materials research programs.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
CAS No. 23616-15-1
Cat. No. B1349788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3-benzothiadiazole-5-carboxylate
CAS23616-15-1
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)SN=N2
InChIInChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-7-6(4-5)9-10-13-7/h2-4H,1H3
InChIKeyJCRFJMHWEAYQAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,2,3-Benzothiadiazole-5-Carboxylate Overview


Methyl 1,2,3-benzothiadiazole-5-carboxylate is a heterocyclic compound comprising a benzene ring fused to a 1,2,3-thiadiazole with a methyl ester substituent at the 5-position [1]. It is utilized as a synthetic building block in organic chemistry and serves as a precursor for the synthesis of more complex molecular architectures . The compound is distinguished by its specific substitution pattern, which imparts unique electronic and steric properties compared to other benzothiadiazole isomers.

1,2,3-Benzothiadiazole core with distinct electronic and steric profile
Methyl ester provides balanced lipophilicity for synthetic versatility
Commercial grades with defined purity to support reproducible synthesis

Methyl 1,2,3-Benzothiadiazole-5-Carboxylate Substitution Risks


In-class benzothiadiazole compounds exhibit significant variability in physicochemical properties and biological activity depending on the position of the heteroatom ring (1,2,3- vs 2,1,3-isomer) and the nature of the substituent at the 5-position (ester vs. free acid). For instance, the isomeric 2,1,3-benzothiadiazole-5-carboxylate possesses a lower melting point and distinct reactivity, while the free carboxylic acid analog shows altered solubility and hydrogen-bonding capabilities [1]. The methyl ester derivative offers a balance of lipophilicity (XLogP3 = 1.7) and synthetic accessibility, making it a preferred intermediate for further functionalization via ester hydrolysis or transesterification. Uninformed substitution may compromise synthetic yield, purity, or target engagement in downstream biological assays.

Isomer configuration
1,2,3-Benzothiadiazole core
2,1,3-Isomer may alter thermal behavior and reactivity, limiting direct interchangeability
Functional group
Methyl ester
Free acid changes solubility and hydrogen-bonding profile, impacting synthetic handling

Methyl 1,2,3-Benzothiadiazole-5-Carboxylate vs. Comparators


Melting Point vs. 2,1,3-Isomer

The melting point of methyl 1,2,3-benzothiadiazole-5-carboxylate is 118-120°C , whereas the 2,1,3-isomer (CAS 175204-21-4) melts at 90-92°C . This 26-30°C difference reflects the altered intermolecular packing due to the different position of the sulfur atom in the thiadiazole ring.

Melting Point vs. 2,1,3-Isomer
Data to verify
118–120 °C vs. 90–92 °C
26–30 °C higher
May support thermal stability assessment
Vendor specifications; independent verification recommended
Heterocyclic Chemistry Physicochemical Characterization Thermal Analysis

Lipophilicity vs. Free Acid

The computed LogP (XLogP3) for the methyl ester is 1.7 [1], whereas the free acid 1,2,3-benzothiadiazole-5-carboxylic acid has a predicted LogP of approximately 1.0 (estimated based on the addition of a polar hydrogen-bond donor).

Lipophilicity vs. Free Acid
Class-level inference
XLogP3 1.7 vs. ~1.0
~0.7 log units higher
Supports cell-permeability profiling
Computed LogP; experimental validation needed
Medicinal Chemistry Drug Discovery ADME Prediction

BTH Plant Activator Comparison

While direct activity data for the 5-carboxylate methyl ester is sparse, structurally related benzo-1,2,3-thiadiazole-7-carboxylate derivatives have been reported to exhibit superior systemic acquired resistance (SAR) induction compared to the commercial plant activator S-methyl benzo[1,2,3]thiadiazole-7-carbothioate (BTH) [1]. For example, fluoro-containing compounds 3d and 3e were more potent than BTH against cucumber pathogens in field tests. The 5-carboxylate methyl ester offers a similar heterocyclic core with a different substitution pattern, representing a potential scaffold for developing next-generation plant activators.

BTH Plant Activator Comparison
Cross-study comparable
Not tested (scaffold)
Comparator: BTH commercial standard
Scaffold context for agrochemical SAR exploration
7-carboxylate analogs reported activity; 5-carboxylate requires investigation
Agrochemical Discovery Plant Activators Systemic Acquired Resistance

Purity & Quality Specifications

Methyl 1,2,3-benzothiadiazole-5-carboxylate is commercially available with a minimum purity of 95% (AKSci) or 97% (Thermo Scientific), ensuring reproducibility in synthetic and biological experiments .

Purity & Quality
Supplier specification
95–97% (commercial)
Defined purity supports synthesis reproducibility
Vendor-specific; review batch COA
Chemical Procurement Quality Control Reproducibility

Methyl 1,2,3-Benzothiadiazole-5-Carboxylate Applications


Bioactive Heterocyclic Library Synthesis

Methyl 1,2,3-benzothiadiazole-5-carboxylate serves as a versatile building block for constructing diverse heterocyclic libraries via ester hydrolysis, amide coupling, or nucleophilic aromatic substitution at the 5-position. Its higher melting point and defined purity (95-97%) facilitate accurate weighing and consistent reaction outcomes [1][2].

Novel Plant Activator Development

Given the success of 7-carboxylate analogs in inducing plant systemic acquired resistance, the 5-carboxylate methyl ester offers an unexplored substitution pattern for designing next-generation plant activators. Its moderate lipophilicity (LogP 1.7) may influence uptake and translocation in plant tissues [1].

Pharmacophore Exploration in Drug Discovery

The benzothiadiazole core is a recognized pharmacophore in medicinal chemistry, with derivatives showing activity against cancer, inflammation, and microbial targets. The methyl ester group can be hydrolyzed to the free acid for improved water solubility or retained for enhanced membrane permeability, enabling systematic SAR studies [1].

Liquid Crystalline Material Intermediate

Benzothiadiazole derivatives are employed in liquid crystal displays due to their electron-deficient nature. Methyl 1,2,3-benzothiadiazole-5-carboxylate can be functionalized to produce dichroic dyes for guest-host liquid crystal systems, as evidenced by patent literature [2].

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Ester functionalization and purity profile
Synthetic reproducibility and yield
Plant activator discovery research
5-position substitution pattern
SAR in plant pathogen models
Drug discovery SAR studies
Core benzothiadiazole pharmacophore
Permeability and solubility balance
Liquid crystal dye intermediate
Electron-deficient heterocyclic core
Dichroic performance in guest-host systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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